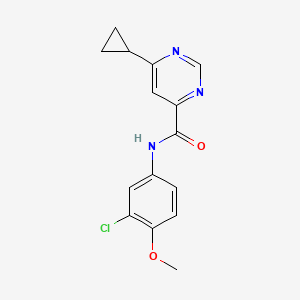![molecular formula C15H16N4O3S B2532765 7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-55-8](/img/structure/B2532765.png)
7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic molecule that features a fused pyrimidine and furan ring system. This structure is of interest due to the potential biological activities that compounds with such fused ring systems may exhibit. The presence of the furan ring suggests possible applications in pharmaceuticals, as furan derivatives are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related furo[3,4-d]pyrimidine-2,4-diones has been reported to be efficiently accomplished through a three-step pathway. This involves a Curtius rearrangement of 4-(methoxycarbonyl)furan-3-carboxylic acid followed by a reaction with various amines to produce intermediate ureids. These intermediates are then subjected to ring closure to yield the bicyclic scaffold with good yields. Further functionalization at N-1 leads to a variety of new heterocyclic compounds . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis by choosing appropriate starting materials and functionalization steps.
Molecular Structure Analysis
The molecular structure of furo[3,4-d]pyrimidine-2,4-diones is characterized by a bicyclic scaffold that includes a fused pyrimidine and furan ring. The specific substituents at various positions on the ring system, such as the isopropylthio group at position 5 and the dimethyl groups at positions 1 and 3, would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not provided, the literature suggests that furo[2,3-d]pyrimidine-2,4(1H,3H)-diones can be synthesized through a one-pot three-component condensation reaction in water. This reaction involves N,N'-dimethylbarbituric acid, an aldehyde (such as 4-nitrobenzaldehyde), and alkyl or aryl isocyanides, yielding the corresponding furo[2,3-d]pyrimidine-2,4(1H,3H)-diones in high yields . This information could be relevant for developing synthetic routes for the compound .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
This compound belongs to a class of chemicals that serve as crucial intermediates in the synthesis of heterocyclic compounds, which are foundational in pharmaceuticals, agrochemicals, and materials science. Research has demonstrated various methodologies for synthesizing and modifying compounds within this class to achieve diverse molecular architectures. For instance, studies have shown regioselective amination processes that allow for the precise introduction of amino groups into the pyrimidine ring, expanding the possibilities for further chemical modifications and the development of compounds with specific properties (Gulevskaya et al., 1994).
Development of Heterocyclic Compounds
Research has also explored the creation of functionalized furans, pyrroles, and thiophenes from related derivatives, underscoring the versatility of these compounds in constructing complex heterocyclic systems. Such methodologies enable the synthesis of compounds with varied substituents, demonstrating the potential for creating a wide array of biologically active molecules (Yin et al., 2008).
Photophysical Properties and Applications
The compound's structural framework lends itself to modifications that can result in materials with unique photophysical properties. Research into pyrimidine-phthalimide derivatives, for instance, has revealed compounds that exhibit solid-state fluorescence and solvatochromism. These properties are crucial for the development of new materials for sensing, imaging, and light-emitting applications, highlighting the compound's potential role in creating advanced functional materials (Yan et al., 2017).
Propriétés
IUPAC Name |
7-(furan-2-yl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-8(2)23-13-10-12(18(3)15(21)19(4)14(10)20)16-11(17-13)9-6-5-7-22-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVUNFFEXSNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2532683.png)
![3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2532687.png)
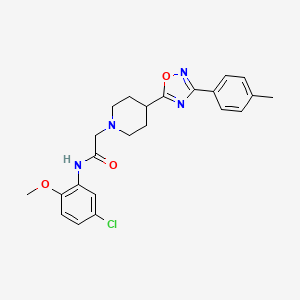
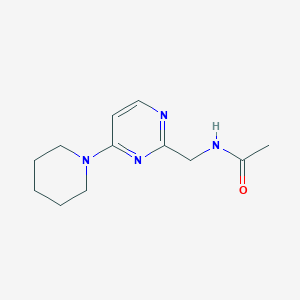
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)
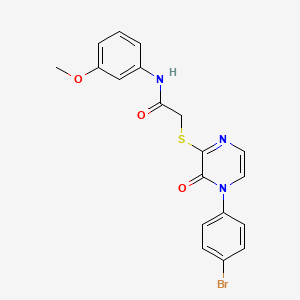
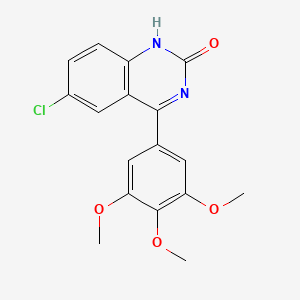
![{[1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2532695.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)
![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)
![5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2532702.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)
